ethyl 3-[(butoxycarbonyl)amino]benzoate
Overview
Description
Ethyl 3-[(butoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis as a building block for more complex molecules. This compound is characterized by the presence of an ethyl ester group, a benzoate group, and a butoxycarbonyl-protected amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the mixture under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the butoxycarbonyl group.
Oxidation: Reagents like nitric acid or bromine can be used for electrophilic aromatic substitution.
Major Products Formed
Hydrolysis: 3-[(butoxycarbonyl)amino]benzoic acid.
Substitution: 3-aminobenzoic acid after deprotection.
Oxidation: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 3-[(butoxycarbonyl)amino]benzoate is widely used in scientific research due to its versatility:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(butoxycarbonyl)amino]benzoate primarily involves its role as a protecting group in organic synthesis. The butoxycarbonyl group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-[(butoxycarbonyl)amino]phenoxy]-6-methylnicotinate
- tert-Butoxycarbonyl derivatives of amino acids
Uniqueness
Ethyl 3-[(butoxycarbonyl)amino]benzoate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in multi-step organic syntheses where selective protection is crucial.
Properties
IUPAC Name |
ethyl 3-(butoxycarbonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-5-9-19-14(17)15-12-8-6-7-11(10-12)13(16)18-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYCVPWLRACKLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC(=C1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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